molecular formula C17H15ClN2O B11147499 N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11147499
M. Wt: 298.8 g/mol
InChI Key: AUDBLFMFOQRFIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzyl group attached to the nitrogen atom of the indole ring, with a chloro substituent at the 5-position and an acetamide group at the 2-position.

Preparation Methods

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chloro substituent at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacological properties .

Biological Activity

N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Synthesis

The structure of this compound features a benzyl group attached to an acetamide moiety, along with a chloro-substituted indole ring. The synthesis typically involves:

  • Formation of the Indole Core : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
  • Chlorination : The introduction of the chloro group at the 5-position may be achieved through electrophilic aromatic substitution.
  • Benzylation : The final step involves reacting the indole derivative with benzyl chloride in the presence of a base.

Anticancer Properties

This compound has shown promising anticancer activity:

  • Cytotoxicity Studies : Research indicates that indole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against colon (HT29) and lung (H460M) cancer cells.
  • Mechanism of Action : The compound's anticancer effects are often attributed to the induction of apoptosis via caspase activation pathways. Studies have shown that it can activate caspase-8, leading to downstream activation of caspase-3, which is crucial for programmed cell death.

Antiviral Activity

The antiviral potential of N-benzyl derivatives has also been explored:

  • SARS-CoV-2 Inhibition : A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-benzylindoleAnticancer5.0
Indole-3-acetic acidPlant hormone-
2-(1H-Indol-3-yl)-2-oxo-acetamidesAntitumor10.56
N-benzyl-acetamidesSARS-CoV-2 RdRp inhibitor1.11

Case Studies and Research Findings

Numerous studies have highlighted the potential clinical applications of N-benzyl derivatives:

  • Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides that exhibited potent antitumor activity against solid tumors, particularly colon cancer.
  • Mechanistic Insights : Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through caspase activation pathways .
  • Virology Applications : Investigations into the antiviral properties revealed effectiveness against RNA viruses, suggesting further exploration for therapeutic settings in viral infections.

Q & A

Q. Basic: What are the standard synthetic protocols for preparing N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide?

The synthesis typically involves multi-step reactions starting from 5-chloroindole and benzyl derivatives. Key steps include:

  • Amide bond formation : Coupling agents like carbodiimides (e.g., DCC) or peptide synthesis reagents facilitate acetamide linkage between the indole and benzyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures high purity, with characterization via ¹H/¹³C-NMR, IR, and HRMS to confirm structure .

Q. Advanced: How can researchers optimize low yields in the synthesis of this compound?

Low yields (e.g., 6–17% in similar indole-acetamide derivatives ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst screening : Heterogeneous catalysts like nickel ferrite nanoparticles improve reaction efficiency in multi-component syntheses .
  • Temperature control : Maintaining temperatures between 0–25°C during coupling steps minimizes decomposition .
  • Reagent stoichiometry : Excess benzyl halide or acyl chloride (1.2–1.5 equivalents) drives reactions to completion .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C-NMR identifies proton environments and confirms substitution patterns on the indole and benzyl groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine atoms) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹) .

Q. Advanced: What biological targets or mechanisms of action are associated with this compound?

While direct studies on this compound are limited, structurally related N-benzyl acetamides exhibit:

  • Kinase inhibition : Analogues like KX2-391 target Src kinase substrate-binding sites, suggesting potential anticancer activity via protein-protein interaction disruption .
  • Apoptosis modulation : Pyrimidoindole cores (in similar compounds) interact with Bcl-2/Mcl-1 anti-apoptotic proteins, inducing cancer cell death .
  • Receptor binding : Indole moieties may engage serotonin or adenosine receptors, warranting docking studies for specificity analysis .

Q. Advanced: How do substituent variations impact structure-activity relationships (SAR)?

Key SAR insights from analogous compounds:

  • Chlorine position : 5-Chloro substitution on indole enhances metabolic stability compared to 4- or 6-chloro isomers .
  • Benzyl modifications : Fluorinated benzyl groups (e.g., 2,6-difluoro) improve blood-brain barrier penetration in neuroactive compounds .
  • Acetamide linker : Replacing the acetamide with sulfonamide or thioacetamide alters solubility and target affinity .

Q. Advanced: What computational tools aid in predicting binding modes or pharmacokinetics?

  • Molecular docking (AutoDock, Glide) : Models interactions with kinase domains or receptors using pyrimidoindole cores as templates .
  • QSAR models : Predict logP and solubility based on substituent electronegativity and steric parameters .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. Advanced: How should researchers address contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 8% vs. 17% in indole derivatives ) may stem from:

  • Reagent purity : Impure starting materials (e.g., 5-chloroindole) reduce efficiency; HPLC-grade reagents are recommended .
  • Reaction monitoring : TLC or LC-MS tracks intermediate formation to optimize stepwise reactions .
  • Scale-up challenges : Microscale conditions (e.g., 0.1 mmol) may not translate to bulk synthesis; iterative optimization is critical .

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-benzyl-2-(5-chloroindol-1-yl)acetamide

InChI

InChI=1S/C17H15ClN2O/c18-15-6-7-16-14(10-15)8-9-20(16)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21)

InChI Key

AUDBLFMFOQRFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.